

# Application Notes and Protocols: Iridium-Catalyzed Borylation of Trifluoromethyl-Substituted Pyridines

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## Compound of Interest

Compound Name: 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

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## Introduction

The introduction of a trifluoromethyl (CF<sub>3</sub>) group into pyridine scaffolds is a widely utilized strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.<sup>[1][2][3]</sup> The subsequent functionalization of these trifluoromethylated pyridines is crucial for the exploration of chemical space and the development of novel pharmaceuticals. Iridium-catalyzed C-H borylation has emerged as a powerful and atom-economical method for the direct conversion of C-H bonds into versatile boronate esters, which are key intermediates for a variety of cross-coupling reactions.<sup>[1][2][4]</sup> This protocol details the iridium-catalyzed borylation of trifluoromethyl-substituted pyridines, a reaction that proceeds with high regioselectivity, good to excellent yields, and tolerance for various functional groups.<sup>[1][2][5][6]</sup>

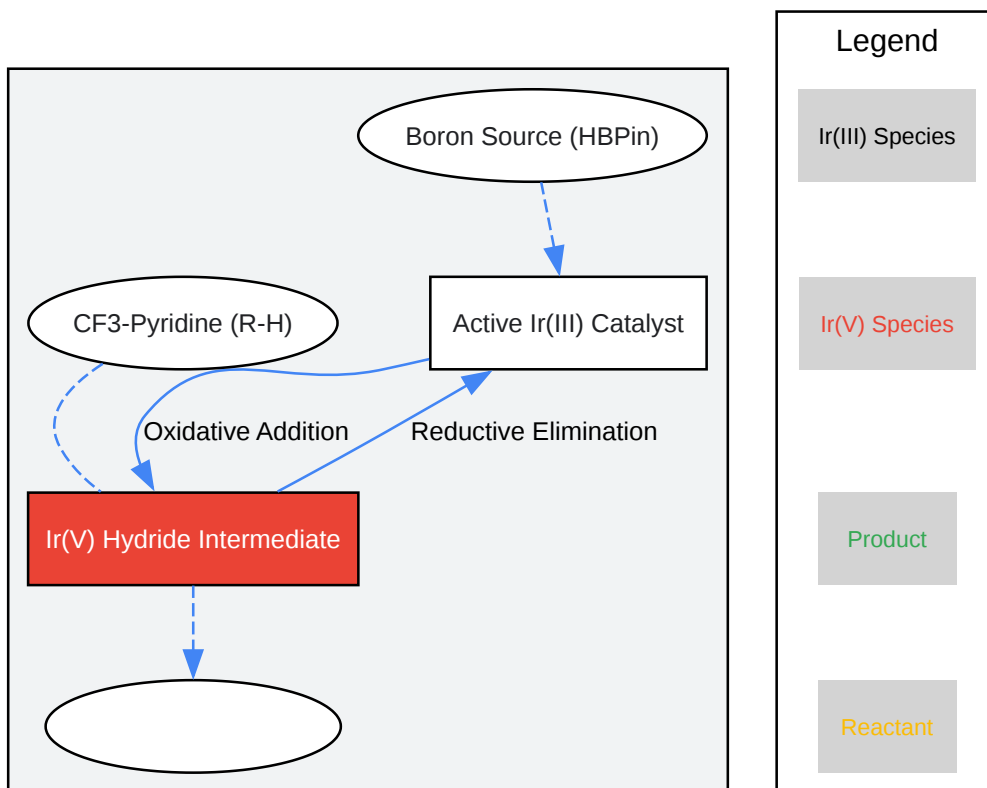
The regioselectivity of the borylation is primarily governed by steric factors, allowing for the predictable installation of a boronate ester group at the  $\alpha$ ,  $\beta$ , or  $\gamma$  position of the pyridine ring depending on the substitution pattern.<sup>[1][2][5][6]</sup> These reactions are typically carried out under neat (solvent-free) conditions, contributing to their efficiency and environmental friendliness.<sup>[1][2][5][6]</sup>

## Catalytic Cycle and Mechanism

The generally accepted mechanism for iridium-catalyzed C-H borylation involves a catalytic cycle operating between Ir(III) and Ir(V) oxidation states.<sup>[4][7]</sup> The key steps are:

- **Catalyst Activation:** The iridium precatalyst, often  $[\text{Ir}(\text{OMe})(\text{COD})]_2$ , reacts with a bipyridine ligand and the boron source, typically pinacolborane (HBPin) or bis(pinacolato)diboron ( $\text{B2pin2}$ ), to generate the active Ir(III) tris(boryl) catalyst.<sup>[4]</sup>
- **C-H Oxidative Addition:** The C-H bond of the trifluoromethyl-substituted pyridine oxidatively adds to the Ir(III) center, forming an Ir(V) hydride intermediate.<sup>[4]</sup>
- **Reductive Elimination:** A C-B bond is formed through reductive elimination from the Ir(V) intermediate, releasing the borylated pyridine product.<sup>[4]</sup>
- **Catalyst Regeneration:** The resulting Ir(III) species is regenerated to the active catalyst by reaction with the boron source.<sup>[4]</sup>

## Catalytic Cycle of Iridium-Catalyzed C-H Borylation



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Caption: General catalytic cycle for iridium-catalyzed C-H borylation.

## Data Presentation: Substrate Scope and Yields

The following tables summarize the results for the iridium-catalyzed borylation of various trifluoromethyl-substituted pyridines. The reactions demonstrate excellent regioselectivity, which is primarily dictated by steric hindrance.

Table 1: Borylation of 2,3-Disubstituted Pyridines[2]

Entry	Substrate	Product	Yield (%)
1a	2,3-bis(Trifluoromethyl)pyridine	2,3-bis(Trifluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine	82
1d	2-Fluoro-3-(trifluoromethyl)pyridine	2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine	83
1e	2-Chloro-3-(trifluoromethyl)pyridine	2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine	52
1f	2-Bromo-3-(trifluoromethyl)pyridine	2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine	11

Table 2: Borylation of 2,4-Disubstituted Pyridines[2]

Entry	Substrate	Product	Yield (%)
2a	2-Chloro-4-(trifluoromethyl)pyridine	2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine	85
2c	2-Bromo-4-(trifluoromethyl)pyridine	2-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine	78
2f	2-(Trifluoromethyl)-4-aminopyridine	2-(Trifluoromethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-aminopyridine	83

Table 3: Borylation of 2,5-Disubstituted Pyridines[6]

Entry	Substrate	Product	Yield (%)
3a	2-Chloro-5-(trifluoromethyl)pyridine	2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine	75
3b	2-Bromo-5-(trifluoromethyl)pyridine	2-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine	68

## Experimental Protocols

General Procedure for the Borylation of Trifluoromethyl-Substituted Pyridines[1][2]

This protocol is a general guideline and may require optimization for specific substrates.

#### Materials:

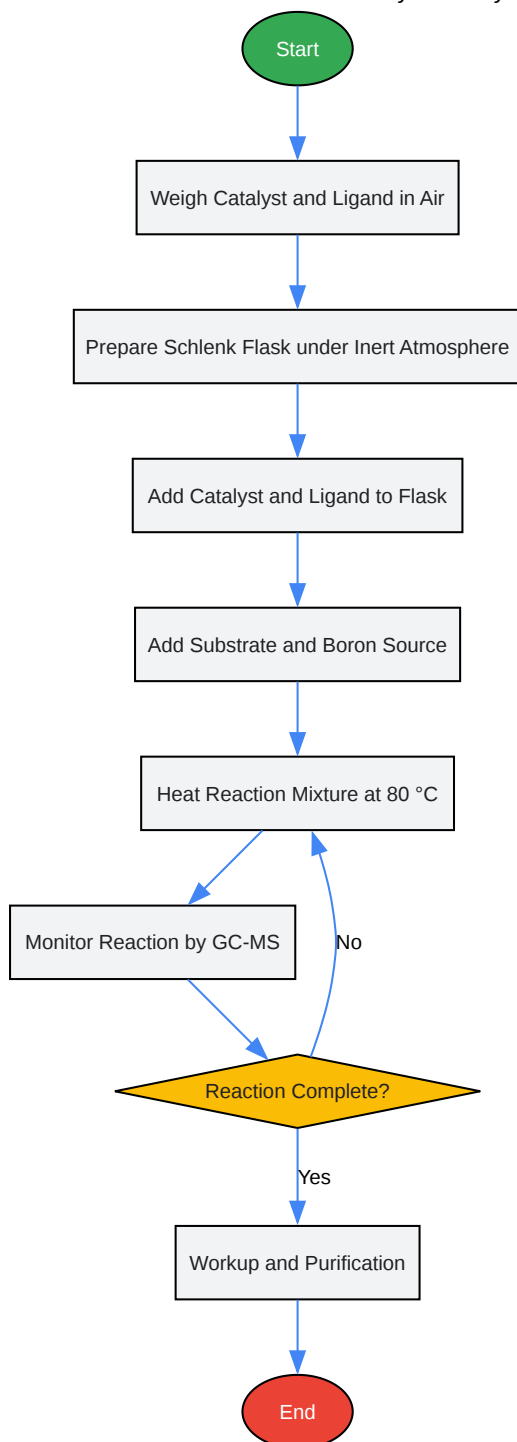
- Iridium precatalyst:  $[\text{Ir}(\text{OMe})(\text{COD})]_2$  (1 mol %)
- Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (2 mol %)
- Boron source: Pinacolborane (HBPin) (1.5 equiv)
- Trifluoromethyl-substituted pyridine substrate (1 equiv)
- Schlenk flask equipped with a magnetic stir bar
- Nitrogen or Argon gas supply
- Standard laboratory glassware and purification supplies (silica gel for column chromatography)

#### Procedure:

- In a fume hood, add the  $[\text{Ir}(\text{OMe})(\text{COD})]_2$  precatalyst (1 mol %, 0.01 mmol, 6.6 mg) and the 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) ligand (2 mol %, 0.02 mmol, 5.4 mg) to a Schlenk flask equipped with a magnetic stir bar.
- Seal the flask, and then evacuate and backfill with nitrogen or argon gas. Repeat this cycle at least three times to ensure an inert atmosphere.
- Under a positive pressure of the inert gas, add the trifluoromethyl-substituted pyridine substrate (1 equiv, 1 mmol) and pinacolborane (HBPin) (1.5 equiv, 1.5 mmol, 192 mg, 218  $\mu\text{L}$ ) to the Schlenk flask via micropipette.
- Seal the flask and place it in a preheated oil bath at 80 °C.
- Monitor the reaction progress by GC-MS.
- Upon completion, cool the reaction mixture to room temperature.

- The crude product can be purified by column chromatography on silica gel to afford the desired pyridylboronic ester.

## Experimental Workflow for Iridium-Catalyzed Borylation

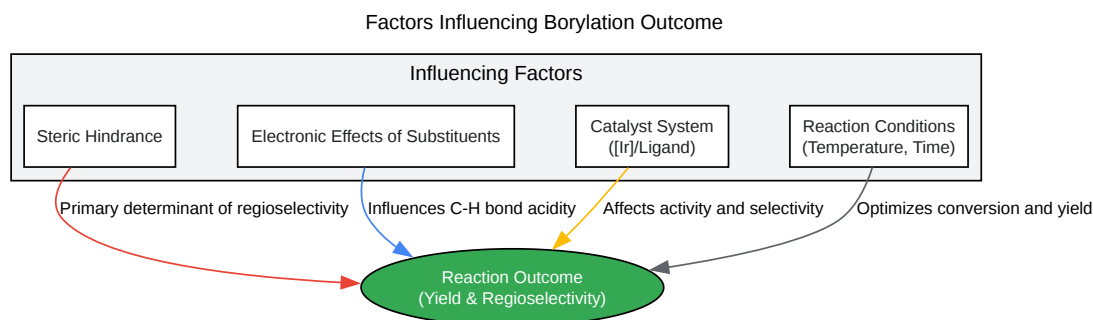


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Caption: Step-by-step experimental workflow.

## Logical Relationships and Considerations

The success and regioselectivity of the iridium-catalyzed borylation of trifluoromethyl-substituted pyridines are influenced by several factors.



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Caption: Key factors influencing the borylation reaction.

Key Considerations:

- **Regioselectivity:** The borylation reaction is highly sensitive to steric hindrance. The boryl group is typically installed at the most accessible C-H position, often distal to bulky substituents like the trifluoromethyl group.<sup>[1][2]</sup>
- **Substrate Reactivity:** The electronic nature of other substituents on the pyridine ring can influence the reactivity of the C-H bonds.



- Catalyst and Ligand: While  $[\text{Ir}(\text{OMe})(\text{COD})]_2$  and dtbbpy are commonly used, other iridium precursors and ligands can be employed and may offer different reactivity and selectivity profiles.[8]
- Product Stability: Some  $\alpha$ -borylated pyridylboronic esters may have limited shelf stability and are best used promptly in subsequent reactions.[1][2][6]
- Inert atmosphere: Maintaining an inert atmosphere is crucial for the stability of the catalyst and to prevent side reactions.

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